molecular formula C19H18F3NOS B2372321 (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone CAS No. 1704521-89-0

(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

Cat. No. B2372321
CAS RN: 1704521-89-0
M. Wt: 365.41
InChI Key: YQSKCAGFLSOCEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be characterized using techniques such as 1H NMR, 13C NMR, and HRMS . Unfortunately, specific structural data for “(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone” is not available in the sources I found.

Scientific Research Applications

Neurokinin-3 Receptor Antagonists

This compound is part of a novel class of N-acyl-[3-substituted]-[8-substituted]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines that are selective antagonists to the neurokinin-3 receptor (NK-3) . These compounds are useful as therapeutic agents, particularly in the treatment and/or prevention of a broad array of central nervous system (CNS) and peripheral diseases or disorders .

Treatment of Polycystic Ovary Syndrome (PCOS)

The compound has been used in a method for treating and/or preventing polycystic ovary syndrome (PCOS). This involves the administration of a pharmaceutically effective amount of the compound or a pharmaceutically acceptable solvate thereof .

Synthesis of Aromatic Amides

The compound can be used in the synthesis of aromatic amides. A mechanism-guided discovery of a synthetic methodology enables the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation .

Copper Catalysis

The compound has been used in copper-catalyzed reactions. Readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts were used as the source for the aryl substituents .

C-C Coupling Reactions

The compound has been used in C-C coupling reactions. The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields .

Large Scale Synthesis

The compound has been synthesized on a gram scale. The gram scale synthesis was performed on 10 mmol of the starting 2-bromo-2,2-difluoroacetamide and the amide was prepared in 79% yield (2.09 g, 7.9 mmol) .

properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c1-12-4-2-3-5-13(12)16-8-9-23(10-11-25-16)19(24)14-6-7-15(20)18(22)17(14)21/h2-7,16H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSKCAGFLSOCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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